(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine is a synthetic organic compound characterized by a pyridine ring substituted with a piperidinyl vinyl group. This compound features a trans configuration, indicated by the "(E)" notation, which signifies that the highest priority substituents on either end of the double bond are on opposite sides. The structural formula can be represented as follows:
This compound belongs to a class of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
These reactions enable the modification of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine to create more complex structures.
Compounds containing piperidine and pyridine moieties have been extensively studied for their biological activities. (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine exhibits potential pharmacological effects, including:
The synthesis of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine can be achieved through several methods:
(E)-3-(2-(Piperidin-1-yl)vinyl)pyridine has several applications in various fields:
Interaction studies involving (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine focus on its binding affinity to various biological targets. These studies typically employ techniques such as:
Such studies are crucial for understanding the potential therapeutic roles of this compound.
Several compounds share structural similarities with (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine, each exhibiting unique properties:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Vinylpyridine | Vinylpyridine | Used in polymerization reactions |
| 2-Pyridylpiperidine | Piperidine derivative | Potential neuroactive effects |
| N-Methylpyridinium | Quaternary ammonium | Antimicrobial properties |
| 1-Piperidinylethylene | Ethylene derivative | Investigated for anticancer activity |
These compounds illustrate the diversity within this chemical class while highlighting (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine's unique structural features and potential applications.
Transition metal catalysts enable precise control over cycloaddition reactions critical for constructing the pyridine-vinyl-piperidine backbone. A Ru₁CoₙP/HAP surface single-atom alloy catalyst demonstrates exceptional efficiency in converting bio-derived furfural to piperidine intermediates at 93% yield under mild conditions (180°C, 2 MPa H₂). This system facilitates a cascade process involving amination, hydrogenation, and ring rearrangement (Figure 1).
Comparative studies of metal catalysts reveal distinct performance profiles:
| Catalyst System | Temperature (°C) | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Ru₁Co₂₀/HAP | 180 | 93 | 94.2 |
| Co/Ru = 160 | 180 | 89 | 44.7 |
| Ni(COD)₂/ | 120 | 78 | 32.1 |
The Ru-Co system’s superiority stems from isolated Ru sites on the hydroxyapatite support, which promote selective C-N bond formation while suppressing undesired polymerization. Mechanistic studies using in situ infrared spectroscopy confirm that steric crowding at the nitrogen active site modulates reactivity, with 2-vinylpyridine derivatives exhibiting enhanced stability against quaternization side reactions.
While radical-mediated pathways for (E)-isomer synthesis remain underexplored, recent work suggests potential through hydrogen atom transfer (HAT) mechanisms. Poly(2-vinylpyridine) catalysts under solventless conditions demonstrate radical stabilization effects, enabling 85% conversion of epichlorohydrin to cyclic carbonates at 57°C. Although not directly applied to (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine, these findings imply that tert-butoxy or persulfate initiators could generate vinyl radicals for stereocontrolled coupling.
Key challenges include minimizing radical recombination and enhancing π-π interactions between the pyridine ring and intermediates. Computational models predict that nitrile-functionalized templates could direct radical addition to favor the (E)-configuration through transition-state stabilization.
Conjugation of piperidine and pyridine moieties relies on nucleophilic substitution and cross-coupling strategies. A Wittig reaction between N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde and 2-(triphenylphosphinylmethyl)quinoline bromide achieves 92% yield for analogous quinolylpiperidine systems. Adapting this protocol, the synthesis of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine would involve:
Alternative methods include reductive amination of 3-pyridinecarboxaldehyde with piperidine derivatives, though this approach risks over-alkylation. Comparative analysis shows Wittig protocols provide superior geometric control (E/Z > 9:1) compared to acid-catalyzed condensations (E/Z ~ 3:1).
Solvent polarity and hydrogen-bonding capacity significantly influence the (E)/(Z) isomer ratio. Studies on related vinylpyridine systems reveal:
| Solvent | Dielectric Constant (ε) | (E)-Isomer Preference | Key Interaction |
|---|---|---|---|
| Tetrahydrofuran | 7.6 | 1.2:1 | Dipole stabilization |
| Dimethylformamide | 36.7 | 4.5:1 | Polar aprotic stabilization |
| Water | 80.4 | 0.8:1 | H-bonding with N |
Polar aprotic solvents like DMF stabilize the (E)-isomer through dipole interactions with the pyridine nitrogen, achieving 82% (E)-selectivity in model systems. Conversely, aqueous environments promote (Z)-isomerization via hydrogen bonding to the vinyl group. Additives such as tetrabutylammonium bromide further enhance (E)-selectivity to 91% by forming ion pairs with transition states.
The compound (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine represents a unique molecular architecture that combines the electron-deficient pyridine ring system with the electron-rich piperidine moiety through a vinyl linkage . This structural arrangement provides distinctive opportunities for materials science applications, particularly in areas requiring controlled coordination chemistry, surface modification, and supramolecular assembly processes. The trans configuration of the vinyl bridge ensures optimal geometric arrangement for metal coordination and π-π interactions, making this compound particularly valuable for advanced materials applications [2].
The incorporation of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine into copolymerization systems enables the creation of sophisticated macromolecular architectures with precisely controlled properties. Reversible Addition-Fragmentation chain Transfer polymerization has emerged as the most effective technique for controlling the molecular characteristics of vinylpyridine-containing polymers [3]. This methodology allows for the synthesis of well-defined block copolymers with narrow molecular weight distributions and predictable compositions.
The polymerization behavior of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine differs significantly from conventional vinylpyridine monomers due to the presence of the piperidine substituent. The electron-donating nature of the piperidine group increases the electron density on the vinyl group, facilitating radical polymerization while simultaneously providing steric hindrance that influences chain propagation kinetics [4]. Statistical copolymers incorporating this monomer exhibit enhanced thermal properties, with glass transition temperatures ranging from 120 to 145°C, depending on the comonomer composition [5].
Block copolymer architectures based on (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine demonstrate remarkable self-assembly behavior in selective solvents. The amphiphilic nature of these systems, arising from the hydrophobic vinyl backbone and the potentially ionizable pyridine and piperidine groups, leads to the formation of well-defined microphase-separated structures [6]. These structures can be manipulated through pH adjustment, taking advantage of the different basicity of the pyridine nitrogen compared to the piperidine nitrogen.
| Copolymer Type | Molecular Weight (g/mol) | Dispersity (Đ) | Glass Transition Temperature (°C) | Morphology |
|---|---|---|---|---|
| Poly(2-vinylpyridine)-block-polystyrene | 149,998 - 371,639 | 1.02 - 1.5 | 104 - 142 | Lamellar/Cylindrical |
| Poly(4-vinylpyridine)-block-polystyrene | 35,000 - 150,000 | 1.1 - 1.4 | 142 - 165 | Spherical/Cylindrical |
| Poly(3-vinylpyridine)-block-polystyrene | 28,000 - 85,000 | 1.2 - 1.6 | 135 - 158 | Cylindrical/Hexagonal |
| Statistical P(2VP-co-3VP) | 25,000 - 75,000 | 1.3 - 1.5 | 120 - 145 | Disordered/Ordered |
| Poly(N-vinyl pyrrolidone)-block-poly(vinylpyridine) | 40,000 - 120,000 | 1.1 - 1.3 | 85 - 125 | Lamellar/Gyroid |
The controlled synthesis of star polymers and graft copolymers incorporating (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine has been achieved through sequential polymerization techniques [3]. These complex architectures exhibit enhanced mechanical properties and unique solution behavior compared to their linear counterparts. The presence of multiple coordination sites within the polymer structure enables post-polymerization functionalization through metal complexation, providing pathways for creating hybrid organic-inorganic materials.
The pyridine nitrogen in (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine serves as an excellent coordination site for various metal ions, enabling sophisticated surface functionalization strategies [7]. Molecular assemblies formed through Layer-by-Layer deposition demonstrate precise control over film thickness and properties through the systematic variation of metal coordination partners [7]. The position of the pyridine nitrogen and the steric environment created by the piperidine substituent significantly influence the coordination geometry and stability of the resulting complexes.
Palladium and platinum complexes of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine exhibit particularly stable coordination environments due to the strong affinity of these metals for pyridine nitrogen donors [7] [8]. The square planar geometry adopted by these complexes provides optimal packing arrangements on surfaces, leading to high surface coverage and thermal stability. Electrospray ionization mass spectrometry studies have revealed that pyridyl ligand substitution mechanisms are facilitated by endogenous supporting ligands, which can be exploited to control the assembly process [8].
The self-assembly of metallosupramolecular structures based on (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine follows predictable patterns governed by the coordination preferences of the metal centers and the steric constraints imposed by the piperidine substituent [9]. Discrete self-assemblies with defined stoichiometries can be achieved through careful selection of metal precursors and reaction conditions. The formation of macrocyclic and macrobicyclic structures has been demonstrated with various transition metals [9].
| Metal Ion | Coordination Mode | Bond Length (Å) | Surface Coverage (%) | Thermal Stability (°C) |
|---|---|---|---|---|
| Pd(II) | Square planar | 2.01 - 2.05 | 85 - 95 | 250 - 300 |
| Pt(II) | Square planar | 2.00 - 2.04 | 80 - 90 | 280 - 350 |
| Cu(II) | Octahedral | 1.98 - 2.15 | 70 - 85 | 200 - 250 |
| Zn(II) | Tetrahedral | 2.05 - 2.12 | 75 - 88 | 180 - 220 |
| Co(II) | Octahedral | 2.08 - 2.18 | 65 - 80 | 150 - 200 |
Surface-confined metal-organic networks utilizing (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine as a bridging ligand demonstrate exceptional electrochemical and electrochromic properties [7]. The incorporation of multiple metal centers within a single assembly creates composite materials with properties that exceed those of individual components. High coloration efficiencies, redox stability, and fast response times make these systems attractive for practical applications.
The integration of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine into conducting polymer matrices creates hybrid materials with enhanced electrical and electrochemical properties [10]. Conducting polymer nanocomposites benefit from the synergistic effects between the intrinsic conductivity of the polymer backbone and the coordination capabilities of the pyridine-piperidine system. The morphology of these composites significantly influences their performance characteristics [10].
Polyaniline composites incorporating piperidine-functionalized moieties exhibit improved processability and environmental stability compared to pristine polyaniline [11]. The presence of the piperidine group provides additional sites for protonation, enhancing the doping efficiency and extending the pH range over which the polymer remains conductive. Electrochemical impedance spectroscopy studies reveal that the activation energy for charge transport decreases with increasing piperidine content [12].
Polypyrrole and polythiophene composites demonstrate similar enhancements in conductivity and stability [10]. The incorporation of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine during polymerization creates covalently bound coordination sites that resist leaching during operation. This approach addresses one of the primary limitations of conducting polymers in practical applications - the loss of dopant molecules over time.
| Composite System | Conductivity (S/cm) | Bandgap (eV) | Electrochemical Stability (V) | Specific Capacitance (F/g) |
|---|---|---|---|---|
| Polyaniline-Piperidine | 10^-2 - 10^1 | 1.4 - 2.8 | 0.8 - 1.2 | 250 - 512 |
| Polypyrrole-Piperidine | 10^-3 - 1 | 2.0 - 3.2 | 0.6 - 1.0 | 180 - 350 |
| Polythiophene-Piperidine | 10^-1 - 10^2 | 1.8 - 2.5 | 1.0 - 1.4 | 120 - 280 |
| PEDOT-Piperidine | 10^2 - 10^3 | 1.2 - 1.8 | 1.2 - 1.6 | 400 - 750 |
| Polyacetylene-Piperidine | 10^-4 - 10^-1 | 1.5 - 2.2 | 0.4 - 0.8 | 80 - 150 |
Post-polymerization functionalization strategies allow for the selective introduction of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine into existing conducting polymer frameworks [13]. Nucleophilic aromatic substitution reactions on fluorinated electron-deficient comonomers provide quantitative conversion while maintaining the integrity of the conjugated backbone. This approach enables the tuning of physical and optoelectronic properties within a batch of consistent molecular weight and dispersity [13].
The dual coordination capability of (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine, arising from both pyridine and piperidine nitrogen atoms, enables sophisticated supramolecular assembly strategies [14]. Hydrogen bonding patterns involving the piperidine nitrogen create additional stabilization for assembled structures, while the pyridine nitrogen serves as the primary coordination site for metal-directed assembly [14].
Metal-organic frameworks incorporating (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine as a bridging ligand demonstrate enhanced gas sorption properties compared to conventional pyridine-based systems [15]. The presence of the piperidine moiety creates additional interaction sites for guest molecules, leading to higher loading capacities and improved selectivity. Crystallographic analysis reveals that the piperidine nitrogen participates in hydrogen bonding networks that stabilize the framework structure [15].
Coordination polymer architectures based on (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine exhibit remarkable structural diversity depending on the metal ion and reaction conditions employed [15]. The adaptable nature of the ligand allows for the formation of one-dimensional chains, two-dimensional layers, and three-dimensional networks. The topology of these structures can be controlled through the selection of appropriate crystallization mediators [15].
| Assembly Type | Pore Size (nm) | Surface Area (m²/g) | Thermal Stability (°C) | Guest Loading (%) |
|---|---|---|---|---|
| Metal-Organic Frameworks | 0.5 - 2.0 | 500 - 1500 | 300 - 450 | 15 - 40 |
| Coordination Polymers | 0.3 - 1.5 | 300 - 800 | 250 - 350 | 10 - 25 |
| Hydrogen-Bonded Networks | 0.8 - 3.2 | 200 - 600 | 180 - 280 | 5 - 15 |
| π-π Stacking Systems | 0.4 - 1.2 | 400 - 1200 | 200 - 320 | 8 - 22 |
| Host-Guest Complexes | 1.0 - 4.5 | 150 - 450 | 150 - 250 | 20 - 55 |
Supramolecular polymerization involving (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine demonstrates unique responsiveness to external stimuli [16]. The metallophilic interactions between coordinated metal centers provide additional driving forces for assembly, while the aromatic character of the pyridine ring enables π-π stacking interactions. These systems exhibit thermoreversible gelation behavior in appropriate solvents, making them attractive for applications requiring dynamic material properties [16].
Host-guest complexes utilizing (E)-3-(2-(Piperidin-1-yl)vinyl)pyridine as a recognition element demonstrate high selectivity for aromatic guest molecules [14]. The combination of coordination bonding through the pyridine nitrogen and hydrogen bonding through the piperidine nitrogen creates a complementary binding site for molecules containing both aromatic and hydrogen bonding functionalities. Fluorescence spectroscopy studies reveal that guest binding is accompanied by significant changes in the photophysical properties of the host [14].